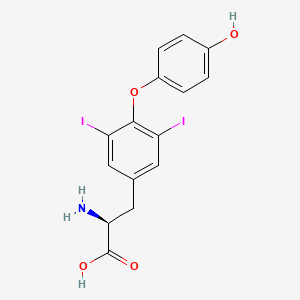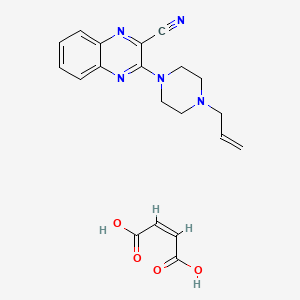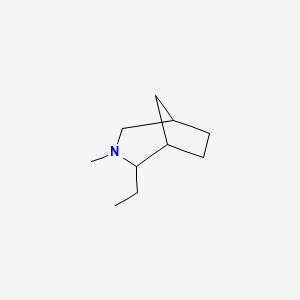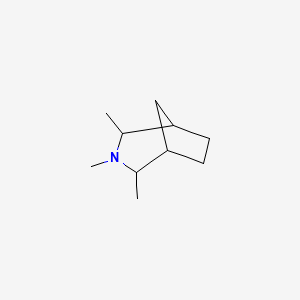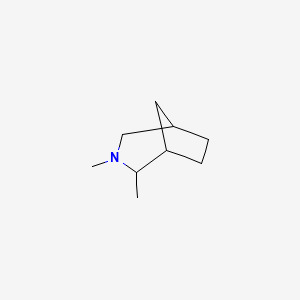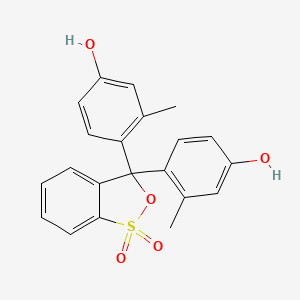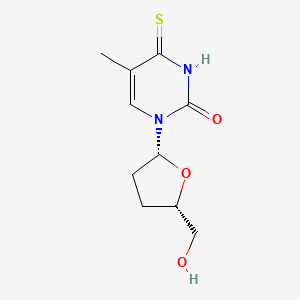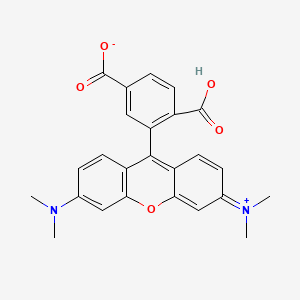
6-カルボキシテトラメチルローダミン
概要
説明
6-カルボキシテトラメチルローダミンは、様々な科学研究用途で広く使用されている蛍光染料です。明るい赤色蛍光で知られており、免疫化学で使用される蛍光抗体やアビジン誘導体を含む生体共役体の調製によく用いられます。 6-カルボキシテトラメチルローダミンのカルボン酸型は、オリゴヌクレオチドの標識や自動DNAシーケンス用途の染料としても注目されています .
科学的研究の応用
6-カルボキシテトラメチルローダミンは、科学研究において、次のような幅広い用途があります。
作用機序
6-カルボキシテトラメチルローダミンがその効果を発揮するメカニズムには、特定の波長で光を吸収し、蛍光を発する能力が含まれます。 カルボキシル基により、生体分子と安定な共役体を形成することができ、蛍光ベースの技術による検出と分析が可能になります . 関与する分子標的と経路は、特定の用途と研究対象となる生体分子によって異なります .
類似の化合物との比較
6-カルボキシテトラメチルローダミンは、次のような他の蛍光染料と比較されることがよくあります。
5-カルボキシテトラメチルローダミン: 構造は類似していますが、カルボキシル基の位置が異なります.
フルオレセイン: 励起と発光の特性が異なる、もう1つの広く使用されている蛍光染料です.
ローダミンB: 蛍光特性は似ていますが、化学的性質が異なる関連化合物です.
Safety and Hazards
6-Carboxytetramethylrhodamine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers The papers retrieved provide valuable information about 6-Carboxytetramethylrhodamine. They discuss its use in DNA analysis , its synthesis , and its potential in Photodynamic Therapy . Further reading of these papers would provide more detailed information .
生化学分析
Biochemical Properties
6-Carboxytetramethylrhodamine plays a crucial role in biochemical reactions due to its fluorescent properties. It is commonly used to create fluorescent DNA probes and labeled proteins/peptides. The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. For instance, it is often conjugated to antibodies and other proteins via amine-reactive succinimidyl ester groups, forming stable amide bonds . This interaction allows for the precise detection and quantification of target molecules in complex biological samples.
Cellular Effects
6-Carboxytetramethylrhodamine has significant effects on various cell types and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, when conjugated to cell-penetrating peptides like TAT, 6-Carboxytetramethylrhodamine can disrupt endosomal membranes and facilitate the release of macromolecular cargos into the cytosol . This property is particularly useful in studying intracellular processes and drug delivery mechanisms.
Molecular Mechanism
The molecular mechanism of 6-Carboxytetramethylrhodamine involves its ability to bind to biomolecules and alter their function. The compound acts as a photosensitizer, producing singlet oxygen upon light exposure, which can lead to membrane disruption and cell death . Additionally, 6-Carboxytetramethylrhodamine can form stable conjugates with primary amines in proteins, enabling the study of protein interactions and localization . These interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Carboxytetramethylrhodamine can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and light, which can affect its fluorescence and reactivity . Long-term studies have shown that 6-Carboxytetramethylrhodamine can maintain its fluorescent properties for extended periods when stored properly, but its activity may decrease over time due to hydrolysis and other degradation processes . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 6-Carboxytetramethylrhodamine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label tissues and cells for imaging studies. At high doses, 6-Carboxytetramethylrhodamine can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of 6-Carboxytetramethylrhodamine for specific experimental applications to avoid adverse outcomes.
Metabolic Pathways
6-Carboxytetramethylrhodamine is involved in various metabolic pathways, primarily related to its role as a fluorescent probe. The compound can be metabolized by cellular enzymes, leading to changes in its fluorescence properties and localization . Additionally, 6-Carboxytetramethylrhodamine can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors involved in cellular metabolism . Understanding these metabolic pathways is essential for interpreting the results of experiments using 6-Carboxytetramethylrhodamine.
Transport and Distribution
The transport and distribution of 6-Carboxytetramethylrhodamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via endocytosis and distributed to various cellular compartments . Its localization and accumulation are affected by factors such as pH, ionic strength, and the presence of specific binding partners . These properties make 6-Carboxytetramethylrhodamine a valuable tool for studying intracellular transport and distribution mechanisms.
Subcellular Localization
6-Carboxytetramethylrhodamine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often targeted to specific organelles or compartments within the cell, such as the endosomes, lysosomes, or mitochondria . This targeting is mediated by post-translational modifications and targeting signals that direct 6-Carboxytetramethylrhodamine to its intended location . Understanding the subcellular localization of 6-Carboxytetramethylrhodamine is crucial for interpreting its effects on cellular processes and designing experiments to study its function.
準備方法
合成経路と反応条件
6-カルボキシテトラメチルローダミンは、いくつかの方法で合成できます。一般的なアプローチの1つは、テトラメチルローダミンとカルボキシル化剤を反応させてカルボキシル基を導入することです。 反応には通常、塩基の存在や、DMF(ジメチルホルムアミド)やDMSO(ジメチルスルホキシド)などの適切な溶媒など、特定の条件が必要です .
工業的生産方法
工業的な設定では、6-カルボキシテトラメチルローダミンの生産には、通常、高純度と収率を確保するために、自動化プロセスを使用した大規模合成が伴います。 その後、化合物は、研究用途に必要な品質を得るために、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます .
化学反応の分析
反応の種類
6-カルボキシテトラメチルローダミンは、次のような様々な化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物には、様々な蛍光ベースのアッセイやイメージング技術で使用される、標識タンパク質、ペプチド、およびオリゴヌクレオチドが含まれます .
類似化合物との比較
6-Carboxytetramethylrhodamine is often compared with other fluorescent dyes, such as:
5-Carboxytetramethylrhodamine: Similar in structure but differs in the position of the carboxyl group.
Fluorescein: Another widely used fluorescent dye with different excitation and emission properties.
Rhodamine B: A related compound with similar fluorescence characteristics but different chemical properties.
The uniqueness of 6-Carboxytetramethylrhodamine lies in its specific excitation and emission wavelengths, making it suitable for applications requiring red fluorescence .
特性
IUPAC Name |
4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMHKNAGZHBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376331 | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-67-5 | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


